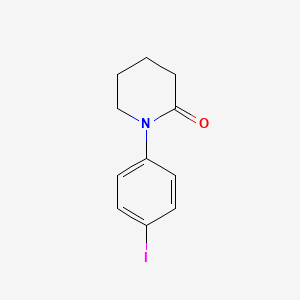

1-(4-Iodophenyl)piperidin-2-one

Description

Überblick über Piperidinon-Derivate in der pharmazeutischen und Werkstoffwissenschaft

Piperidinon-Derivate sind eine Klasse von heterocyclischen Verbindungen, die einen Sechsring mit einem Stickstoffatom und einer Ketogruppe enthalten. nih.govnih.gov Diese Struktureinheit ist in einer Vielzahl von pharmazeutisch aktiven Verbindungen und Naturstoffen zu finden. nih.govencyclopedia.pub In der pharmazeutischen Wissenschaft dienen Piperidinon-Gerüste als wichtige Bausteine für die Entwicklung von Medikamenten mit einem breiten Spektrum an biologischen Aktivitäten, darunter antivirale, entzündungshemmende und Antitumor-Eigenschaften. encyclopedia.pub Die Konformation des Piperidinon-Rings und die Möglichkeit, an verschiedenen Positionen Substituenten einzuführen, ermöglichen eine feine Abstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften. researchgate.net

Auch in der Werkstoffwissenschaft finden Piperidinon-Derivate Anwendung. Ihre Fähigkeit zur Bildung stabiler Komplexe mit Metallionen und ihre spezifischen elektronischen Eigenschaften machen sie zu Kandidaten für den Einsatz in Katalysatoren und als funktionelle Monomere in Polymeren. researchgate.netresearchgate.net Die Starrheit des Ringsystems und die definierten Substitutionsmuster können zur Entwicklung von Materialien mit maßgeschneiderten optischen oder elektronischen Eigenschaften beitragen.

Bedeutung von halogenierten Phenylgruppen in der chemischen Synthese und biologischen Aktivität

Halogenierte Phenylgruppen sind in der organischen Chemie von großer Bedeutung, da sie die Reaktivität und die physikochemischen Eigenschaften von Molekülen maßgeblich beeinflussen. mt.comnih.gov Halogenatome, insbesondere Brom und Iod, sind exzellente Abgangsgruppen in nukleophilen Substitutionsreaktionen und ermöglichen eine Vielzahl von Kreuzkupplungsreaktionen, wie die Suzuki-, Heck- und Sonogashira-Kupplung. nih.gov Diese Reaktionen sind grundlegend für den Aufbau komplexer organischer Moleküle aus einfacheren Vorläufern. dtic.mil

In Bezug auf die biologische Aktivität kann die Einführung von Halogenatomen in einen Phenylring die Lipophilie eines Moleküls erhöhen, was dessen Membrangängigkeit und Bioverfügbarkeit verbessern kann. nih.gov Darüber hinaus können Halogenatome an spezifischen Positionen die Bindungsaffinität eines Moleküls an sein biologisches Zielprotein durch die Bildung von Halogenbrückenbindungen erhöhen. nih.gov Diese nicht-kovalenten Wechselwirkungen können die Selektivität und Wirksamkeit eines Wirkstoffs signifikant steigern. acs.org Die gezielte Halogenierung ist daher eine etablierte Strategie im "Rational Drug Design". nih.gov

Aktuelle Forschungslandschaft von 1-(4-Iodophenyl)piperidin-2-on

Die aktuelle Forschung zu 1-(4-Iodophenyl)piperidin-2-on konzentriert sich hauptsächlich auf seine Verwendung als synthetisches Intermediat. jigspharma.commedchemexpress.com Die Verbindung mit der CAS-Nummer 385425-15-0 wird als weißer bis cremefarbener kristalliner Feststoff beschrieben. jigspharma.comnih.gov Ihre Löslichkeit in organischen Lösungsmitteln wie Ethanol (B145695) und DMSO erleichtert ihre Handhabung in verschiedenen Reaktionsbedingungen. jigspharma.com

Wissenschaftliche Datenbanken und Lieferantenkataloge für Forschungschemikalien listen 1-(4-Iodophenyl)piperidin-2-on als einen Baustein für die Synthese von pharmazeutischen Zwischenprodukten und für den Einsatz in der Laborforschung. jigspharma.commedchemexpress.com Die Iod-Substitution am Phenylring macht es zu einem idealen Substrat für metallkatalysierte Kreuzkupplungsreaktionen, was die Synthese einer Vielzahl von komplexeren Molekülen ermöglicht. nih.gov

Rolle als Schlüsselintermediat in der Synthese komplexer Moleküle

Die Struktur von 1-(4-Iodophenyl)piperidin-2-on prädestiniert es für die Rolle als Schlüsselintermediat in der mehrstufigen Synthese. jigspharma.commedchemexpress.com Das Iodatom am Phenylring dient als reaktiver "Griff", der eine selektive Funktionalisierung durch verschiedene chemische Transformationen erlaubt. wikipedia.org Beispielsweise kann es durch Palladium-katalysierte Reaktionen durch andere funktionelle Gruppen ersetzt werden, um komplexe Biarylstrukturen oder andere substituierte Phenylpiperidone zu erzeugen. umich.edu

Solche Synthesestrategien sind von großer Bedeutung für die Wirkstoffforschung, wo oft eine Bibliothek von analogen Verbindungen hergestellt wird, um die Struktur-Wirkungs-Beziehungen zu untersuchen. mdpi.com Die Piperidinon-Einheit selbst kann ebenfalls weiter modifiziert werden, beispielsweise durch Reduktion der Ketogruppe oder durch Reaktionen am Stickstoffatom, was die strukturelle Vielfalt der zugänglichen Moleküle weiter erhöht. nih.govresearchgate.net

| Eigenschaft | Wert |

| Chemische Formel | C11H12INO |

| Molmasse | 317.13 g/mol |

| CAS-Nummer | 385425-15-0 |

| Aussehen | Weißer bis cremefarbener kristalliner Feststoff |

| Löslichkeit | Schwerlöslich in Wasser, löslich in organischen Lösungsmitteln wie Ethanol und DMSO |

Tabelle 1: Physikalisch-chemische Eigenschaften von 1-(4-Iodophenyl)piperidin-2-on

| Verbindung | Systematischer Name |

| 1-(4-Iodophenyl)piperidin-2-on | 1-(4-Iodophenyl)piperidin-2-on |

| Piperidinon | Piperidin-2-on |

| Phenylsilan | Phenylsilan |

| Pyrrolidin | Pyrrolidin |

| Azepan | Azepan |

| Enamin | Enamin |

| Piperidin | Piperidin |

| Atropin | (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoat |

| Morphin | (4R,4aR,7S,7aR,12bS)-3-Methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isochinolin-7,9-diol |

| Piperin | 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidin |

| Aloperin | (1R,5S,11R,13S)-11-Methyl-1,2,3,4,5,6-hexahydro-1,5-methanopyrido[1,2-a] nih.govnih.govdiazocin-8-on |

| Matrin | (7aS,13aR,13bR,13cS)-Dodecahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij] nih.govnih.govnaphthyridin-10-on |

| Febrifugin | 3-[3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-chinazolinon |

| Halofuginon | 7-Brom-6-chlor-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-4(3H)-chinazolinon |

| Bleomycin | Komplexes Glykopeptid-Antibiotikum |

| Fentanyl | N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamid |

| Chloroform | Trichlormethan |

| Chlorodifluormethan | Chlordifluormethan |

| Fluorethylen | Fluorethen |

| Polytetrafluorethylen | Polytetrafluorethen |

| Imidacloprid | 1-[(6-Chlor-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimin |

| Ledipasvir | Methyl [(2S)-1-{(6S)-6-[5-(9,9-difluor-7-{2-[(1S,2S,4R)-3-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-3-azabicyclo[2.2.1]hept-2-yl]-1H-imidazol-5-yl}-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl}-3-methyl-1-oxobutan-2-yl]carbamat |

| Sofosbuvir | Propan-2-yl (2S)-2-{[({(2R,3R,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluor-3-hydroxy-4-methyltetrahydrofuran-2-yl}methoxy)(phenoxy)phosphoryl]amino}propanoat |

| 4-(Piperidin-1-yl)benzaldehyd | 4-(Piperidin-1-yl)benzaldehyd |

| (2,4-Dinitrophenyl)hydrazin | (2,4-Dinitrophenyl)hydrazin |

Tabelle 2: Liste der im Artikel erwähnten chemischen Verbindungen

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDSTJMVOOOYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625158 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385425-15-0 | |

| Record name | 1-(4-Iodophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1 4 Iodophenyl Piperidin 2 One

Historical Development of Synthesis Routes

The historical synthesis of N-aryl lactams was often hampered by the limitations of classical methods for carbon-nitrogen bond formation. Early approaches would have relied on nucleophilic aromatic substitution (SNAr) reactions. However, these methods typically require harsh reaction conditions and are generally limited to aryl halides activated by strong electron-withdrawing groups, a criterion not met by 4-iodoaniline (B139537) precursors.

The advent of metal-catalyzed cross-coupling reactions revolutionized the synthesis of arylamines and their derivatives. The Ullmann condensation, a copper-catalyzed reaction, was an early example of a more general method for C-N bond formation, though it often required high temperatures and stoichiometric amounts of copper. nih.gov

The most significant breakthrough impacting the synthesis of compounds like 1-(4-iodophenyl)piperidin-2-one was the development of the Buchwald-Hartwig amination in the mid-1990s. nih.gov This palladium-catalyzed cross-coupling reaction provided a highly versatile and efficient method for forming C-N bonds between aryl halides and a wide variety of amines, including lactams, under relatively mild conditions. nih.govacsgcipr.org The evolution of specialized phosphine (B1218219) ligands has continually improved the scope and efficiency of this reaction, making it the state-of-the-art method for preparing N-aryl piperidinones. acsgcipr.org

Strategies for the Formation of the Piperidin-2-one Ring System

The synthesis of this compound can be approached in two primary ways: by first forming the piperidin-2-one ring and then attaching the 4-iodophenyl group, or by constructing the ring from a precursor that already contains the N-(4-iodophenyl) moiety.

Acylation-Cyclization Approaches

One of the most direct routes to this compound involves the N-arylation of a pre-formed piperidin-2-one ring. This is typically achieved via a cross-coupling reaction.

While the heading suggests a direct reaction, the more common and effective strategy is not acylation but rather a direct N-arylation of piperidin-2-one with an aryl halide like 1,4-diiodobenzene (B128391) or 4-iodoaniline derivatives using modern coupling methods. The Buchwald-Hartwig amination is exceptionally well-suited for this transformation. In a typical procedure, piperidin-2-one is coupled with an aryl iodide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Catalyst Precursor | acsgcipr.orgorgsyn.org |

| Ligand | Biaryl Phosphines (e.g., CM-phos) | Stabilizes Pd(0), facilitates catalytic cycle | orgsyn.org |

| Base | NaOt-Bu, K2CO3, Cs2CO3 | Deprotonates the lactam nitrogen | acsgcipr.org |

| Solvent | Toluene (B28343), Dioxane, 2-Methyl-THF | Reaction Medium | acs.org |

| Temperature | Room temperature to 110 °C | Affects reaction rate | orgsyn.org |

An alternative, though less direct, acylation-cyclization route could involve the acylation of a 5-aminopentanoic acid ester with 4-iodobenzoyl chloride, followed by hydrolysis and subsequent cyclization. However, the direct N-arylation of piperidin-2-one is generally more convergent and efficient.

Cyclization from Substituted Pentanoic Acid Amides

This strategy involves forming the N-aryl amide first and then performing an intramolecular cyclization to construct the piperidin-2-one ring. This is a classic approach to lactam synthesis.

This method relies on an intramolecular nucleophilic substitution. The precursor, 5-bromo-N-(4-iodophenyl)pentanamide, can be synthesized by reacting 4-iodoaniline with 5-bromopentanoyl chloride. Treatment of this amide with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), deprotonates the amide nitrogen. The resulting anion then displaces the bromide ion at the other end of the carbon chain, forming the six-membered piperidin-2-one ring.

Reaction Scheme:

Amide Formation: 4-Iodoaniline + 5-Bromopentanoyl chloride → 5-Bromo-N-(4-iodophenyl)pentanamide

Intramolecular Cyclization: 5-Bromo-N-(4-iodophenyl)pentanamide + Base (e.g., NaH) → this compound + NaBr + H2

This intramolecular cyclization is an effective method for forming cyclic structures, with the reaction rate being influenced by the choice of base and solvent.

Alternative Cyclization Methods (e.g., Dehydrating Agents, Lewis Acids)

Alternative methods for forming the lactam ring typically start with the corresponding amino acid, N-(4-iodophenyl)-5-aminopentanoic acid. This precursor can be cyclized through dehydration.

Dehydrating Agents: Powerful dehydrating agents can be used to promote the intramolecular formation of the amide bond from the amino acid. Reagents like triflic anhydride (B1165640) (Tf₂O) can activate the carboxylic acid, facilitating attack by the amine to close the ring. mdpi.com While highly effective, these reagents can be harsh and expensive.

Lewis Acids: Lewis acids such as titanium tetrachloride (TiCl₄) or scandium triflate (Sc(OTf)₃) can also be employed to catalyze the cyclization. The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and promoting the intramolecular amidation reaction under milder conditions than purely thermal methods.

Starting Materials and Reagents

The selection of appropriate starting materials is a critical factor in the successful synthesis of this compound. Key precursors include activated carboxylic acid derivatives and amine-containing compounds, which are essential for constructing the core structure of the target molecule.

4-Iodobenzoyl Chloride

4-Iodobenzoyl chloride stands out as a primary and highly effective reagent for this synthesis. chemicalbook.comsigmaaldrich.com Its acyl chloride functional group is inherently reactive, readily undergoing nucleophilic attack by an amine. This reagent is typically prepared from 4-iodobenzoic acid by treatment with thionyl chloride, a process that efficiently converts the carboxylic acid into the more reactive acyl chloride. chemicalbook.com The high reactivity of 4-iodobenzoyl chloride facilitates the acylation of piperidin-2-one under relatively mild conditions, driving the reaction towards the desired product. prepchem.com

Piperidin-2-one

Piperidin-2-one, also known as δ-valerolactam, serves as the nitrogen-containing component in the synthesis. dtic.mil This cyclic amide provides the piperidinone ring structure that is a core feature of the final product. The nitrogen atom in piperidin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated 4-iodobenzoic acid derivative to form the crucial N-aryl amide bond.

4-Iodoaniline as a Starting Material

An alternative synthetic approach involves the use of 4-iodoaniline. prepchem.comnih.gov In this route, the aromatic amine is coupled with a precursor that provides the piperidinone ring. This strategy often involves multi-step processes, which may include the initial formation of a more complex intermediate that is subsequently cyclized or modified to yield the final product. The use of 4-iodoaniline introduces the iodophenyl group at the beginning of the synthetic sequence.

Reaction Conditions and Parameters

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Solvent choice, temperature, and reaction time are key parameters that are carefully controlled to ensure the desired outcome.

Solvent Effects (e.g., Dichloromethane (B109758), Dimethylformamide)

The choice of solvent plays a significant role in the reaction's success. Solvents are selected based on their ability to dissolve the reactants and facilitate the desired chemical transformation.

Dichloromethane (DCM): This is a commonly used solvent in organic synthesis due to its relatively low boiling point and ability to dissolve a wide range of organic compounds. researchgate.net In the synthesis of this compound, dichloromethane can serve as an effective medium for reactions involving acyl chlorides, as it is generally inert under these conditions.

Dimethylformamide (DMF): DMF is a polar aprotic solvent that is also frequently employed in amide bond formation reactions. nih.govrsc.org Its high polarity can help to dissolve charged intermediates and reagents, potentially accelerating the reaction rate. nih.gov In some synthetic protocols, a solution of piperidine (B6355638) in DMF is used, highlighting the solvent's utility in this context. rsc.orgsigmaaldrich.com

| Reagent/Solvent | Role in Synthesis |

| Starting Materials | |

| 4-Iodobenzoyl Chloride | Primary acylating agent, provides the iodophenyl group and activated carbonyl for amide bond formation. chemicalbook.comsigmaaldrich.com |

| Piperidin-2-one | Provides the piperidinone ring structure. The nitrogen atom acts as the nucleophile. dtic.mil |

| 4-Iodobenzoic Acid Derivatives | Alternative starting materials to 4-iodobenzoyl chloride, requiring activation for amide bond formation. acs.orgyoutube.com |

| 4-Iodoaniline | Provides the iodophenyl group in alternative synthetic routes. prepchem.comnih.gov |

| Solvents | |

| Dichloromethane | An inert solvent that effectively dissolves reactants for the synthesis. researchgate.net |

| Dimethylformamide | A polar aprotic solvent that can accelerate the reaction rate by stabilizing charged intermediates. nih.govrsc.org |

Temperature Control

Temperature is a critical parameter in the synthesis of piperidinone rings, influencing reaction rates, selectivity, and the stability of intermediates. In the synthesis of this compound, specific temperature stages are essential for success. The initial reaction of 4-iodoaniline with 5-bromovaleryl chloride is conducted at a reduced temperature of 0 °C. This is followed by a period at room temperature to allow the reaction to proceed to completion. Subsequently, for the intramolecular cyclization step, the mixture is cooled again to 0 °C before the addition of a strong base.

This careful management of temperature is crucial. For instance, in related cyclization reactions like the Dieckmann condensation, which is a common method for preparing piperidones, precise temperature control is necessary to prevent undesirable side reactions such as the retro-Dieckmann reaction, where the cyclic product can revert to the starting ester. Heating is also strategically employed; in some syntheses, reaction mixtures are heated to reflux to ensure the reaction goes to completion. In other optimized protocols for related compounds, heating at a moderate 45–50 °C for extended periods has been shown to achieve nearly quantitative yields. The choice between ambient and elevated temperatures can significantly impact energy consumption and, consequently, the industrial viability of a synthetic process.

Table 1: Effect of Temperature on Different Stages of Piperidinone Synthesis

| Reaction Stage | Temperature (°C) | Purpose | Source |

| Acylation of 4-iodoaniline | 0 °C | Control reactivity, prevent side reactions. | |

| Amide formation | Room Temperature | Allow reaction to proceed to completion. | |

| Base-mediated cyclization | 0 °C | Control exothermic reaction, enhance selectivity. | |

| Acetic acid removal | ~50 °C (bath) | Distillation under reduced pressure. | |

| Catalytic cyclization | 80 °C (bath) | Drive reaction to completion. | |

| Yield optimization | 45–50 °C | Achieve nearly quantitative yields in some protocols. |

Catalysis in Ring Closure Reactions

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions that would otherwise be inefficient or unselective. In the context of forming heterocyclic rings like piperidinone, catalysts can be essential for the key ring-closure step. While the specific synthesis for this compound may proceed via a base-mediated intramolecular nucleophilic substitution, related piperidine syntheses heavily rely on transition metal catalysis.

For example, palladium and copper catalysts are frequently used in coupling reactions that can precede cyclization. In one procedure, a palladium complex, (PPh₃)₂PdCl₂, along with copper(I) iodide (CuI), is used to create a key precursor for a subsequent cyclization. Furthermore, indium(III) chloride (InCl₃) has been employed as a Lewis acid catalyst to facilitate the ring-closure step itself, typically requiring elevated temperatures (e.g., 80 °C) to ensure complete conversion of the substrate. More advanced strategies involve the catalytic deconstructive aminolysis of bicyclic lactam-lactones using palladium catalysis to produce highly functionalized 3-hydroxy-2-piperidinone carboxamides, demonstrating the power of catalysis to remodel complex scaffolds.

Base Selection (Organic vs. Inorganic Bases)

The choice of base is a determining factor in the efficiency of the cyclization step to form the piperidin-2-one ring. Both organic and inorganic bases are employed, with the selection depending on the specific substrate, solvent, and desired reaction conditions.

In a documented synthesis of this compound, an organic base, triethylamine (B128534) (Et₃N), is first used to neutralize the hydrogen bromide generated during the initial acylation of 4-iodoaniline. For the crucial intramolecular cyclization step, a much stronger inorganic base, potassium tert-butoxide (t-BuOK), is added to deprotonate the amide nitrogen, facilitating the nucleophilic attack that closes the ring.

The selection between different types of bases can significantly affect the reaction yield. In studies on the Dieckmann cyclization for preparing 4-piperidones, various bases were investigated. Sodium t-butoxide was found to be effective, while other bases such as sodium metal (Na), sodium hydride (NaH), and sodium methoxide (B1231860) (NaOMe) also facilitated the reaction, albeit with potentially different yields and reaction profiles. The use of inorganic bases is also common in one-pot synthesis protocols for related heterocyclic compounds, often in aprotic polar solvents.

Table 2: Comparison of Bases in Piperidinone Synthesis

| Base | Type | Role in Synthesis | Source |

| Triethylamine (Et₃N) | Organic | Acid scavenger during acylation. | |

| Potassium tert-butoxide (t-BuOK) | Inorganic | Strong base for intramolecular cyclization via deprotonation. | |

| Sodium t-butoxide | Inorganic | Base |

Optimization of Synthesis Protocols

Development of Milder Reaction Conditions

Early developments in the Buchwald-Hartwig amination highlighted the importance of the ligand in facilitating the catalytic cycle. The use of bidentate phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), was a significant step forward, allowing for the reliable coupling of primary amines. wikipedia.org These second-generation catalyst systems offered improved reaction rates and yields compared to earlier methods.

Subsequent research has explored a variety of palladium sources and ligands to further refine the reaction conditions. For instance, studies on the amination of aryl halides have systematically investigated the efficacy of different palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with various phosphine ligands like X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). beilstein-journals.org The selection of the ligand is critical, as it influences the stability and activity of the palladium catalyst, thereby affecting the reaction's efficiency under milder conditions. beilstein-journals.org

A crucial aspect of developing milder protocols is the replacement of strong bases with weaker, more functional-group-tolerant alternatives. While strong bases like KOt-Bu are effective, they can promote side reactions. beilstein-journals.org Research has shown that weaker inorganic bases, such as potassium carbonate (K₂CO₃), can be successfully employed, particularly in the C-H arylation of piperidine derivatives, which is a related transformation. acs.org Furthermore, the use of mild organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been explored to create more homogeneous reaction mixtures and avoid the formation of insoluble byproducts that can complicate scale-up and continuous flow processes. chemrxiv.org

The choice of solvent also plays a significant role in the optimization of reaction conditions. Solvents such as toluene, dioxane, and N,N-dimethylformamide (DMF) are commonly used. beilstein-journals.orgchemrxiv.org The optimization of the solvent system is often performed in conjunction with the other reaction parameters to achieve the highest possible yield under the mildest conditions. In some cases, microwave irradiation has been utilized to accelerate the reaction, allowing for significantly reduced reaction times while still achieving high yields. beilstein-journals.org

The reactivity of the aryl halide is another important consideration, with aryl iodides generally being more reactive than aryl bromides or chlorides. nih.gov This higher reactivity of the C-I bond in 1,4-diiodobenzene allows for the selective amination with 2-piperidone (B129406) to form this compound under milder conditions than would be required for less reactive aryl halides.

Detailed research findings have demonstrated the successful optimization of these parameters for N-arylation reactions. For example, in the coupling of amides with aryl halides, a systematic screening of palladium sources, ligands, and solvents led to significantly improved yields. A study identified that using a specific palladium-cinnamyl chloride complex with Xantphos as the ligand in toluene resulted in a high yield of the desired N-arylated product. chemrxiv.org

The following interactive data table summarizes the findings from optimization studies for a representative Buchwald-Hartwig amination reaction, illustrating the impact of different reaction parameters on the yield of the N-arylated product.

Interactive Data Table: Optimization of Buchwald-Hartwig Amination Conditions

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | X-Phos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (1) | BINAP (3) | KOt-Bu (1.5) | Dioxane | 110 | 18 | 78 |

| 3 | Pd(OAc)₂ (2) | X-Phos (4) | K₂CO₃ (2.0) | DMF | 80 | 24 | 65 |

| 4 | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU (2.0) | Toluene | 80 | 16 | 87 |

| 5 | Pd(OAc)₂ (2) | X-Phos (4) | NaOt-Bu (1.4) | Toluene | 80 | 12 | 92 |

| 6 | Pd(OAc)₂ (5) | X-Phos (7.5) | KOt-Bu (2.0) | Toluene | 120 (Microwave) | 0.5 | 95 |

The data clearly indicates that by carefully selecting the combination of catalyst, ligand, base, and solvent, high yields of the desired N-arylated product can be achieved under significantly milder conditions than those initially reported for the Buchwald-Hartwig amination. The use of more advanced catalyst systems and weaker bases is a key trend in the ongoing development of more efficient and sustainable synthetic routes for compounds like this compound.

Chemical Reactivity and Derivatization of 1 4 Iodophenyl Piperidin 2 One

Reactivity of the Iodophenyl Moiety

The presence of an iodine atom on the phenyl ring is the primary driver of the reactivity of this part of the molecule. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition metal-catalyzed reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The iodophenyl group is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of the aryl halide in these reactions typically follows the order I > Br > Cl, making the iodo-substituted compound particularly reactive. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.org For 1-(4-Iodophenyl)piperidin-2-one, a Suzuki reaction with an arylboronic acid would yield a 1-(biphenyl-4-yl)piperidin-2-one derivative. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.orgnih.govnih.gov The choice of base, solvent, and ligand can be optimized to achieve high yields. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnih.gov Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester, in the presence of a palladium catalyst and a base, would result in the formation of a 1-(4-styrylphenyl)piperidin-2-one or a 1-(4-(alkoxycarbonylvinyl)phenyl)piperidin-2-one, respectively. organic-chemistry.orgnih.gov The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. libretexts.orgorganic-chemistry.org The coupling of this compound with an alkyne such as phenylacetylene (B144264) would produce a 1-(4-(phenylethynyl)phenyl)piperidin-2-one. Copper-free Sonogashira protocols have also been developed and are effective for a range of substrates. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1-(Biphenyl-4-yl)piperidin-2-one derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Et₃N | 1-(4-Styrylphenyl)piperidin-2-one derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(4-(Alkynyl)phenyl)piperidin-2-one derivative |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SₙAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

In the case of this compound, the piperidin-2-one substituent is not a sufficiently strong electron-withdrawing group to significantly activate the aryl ring for SₙAr. Therefore, direct displacement of the iodide by common nucleophiles under standard SₙAr conditions is generally unfavorable. wikipedia.orgnih.gov The reaction is more likely to proceed if a strong electron-withdrawing group, such as a nitro group, is introduced elsewhere on the phenyl ring. libretexts.org

Halogen Dance Reactions

The halogen dance is a base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. clockss.orgrsc.org This reaction typically occurs when an aryl halide is treated with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), at low temperatures. clockss.orgresearchgate.net The mechanism is thought to involve a series of deprotonation and metalation steps, leading to the rearranged product.

For this compound, a halogen dance reaction could potentially be induced by treatment with a strong, non-nucleophilic base. This could lead to the isomerization of the iodide to the meta-position, yielding 1-(3-Iodophenyl)piperidin-2-one. However, the specific conditions required and the potential for competing side reactions would need to be experimentally determined. This type of reaction provides a pathway to isomers that may be difficult to access through direct synthesis. rsc.org

Reactivity of the Piperidin-2-one Ring System

The piperidin-2-one ring, a cyclic amide (or lactam), possesses its own set of reactive sites, primarily the carbonyl group and the adjacent alpha-carbon atoms.

Reactions at the Carbonyl Group

The carbonyl group of the lactam is susceptible to attack by nucleophiles and reducing agents. However, the reactivity is generally lower than that of acyclic amides or ketones due to resonance stabilization involving the nitrogen lone pair.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl completely to a methylene (B1212753) group (CH₂), which would transform this compound into 1-(4-Iodophenyl)piperidine.

Partial Reduction: Under controlled conditions with milder reducing agents, it may be possible to achieve partial reduction to an intermediate carbinolamine, although this is often difficult to isolate.

Reactions at the Alpha-Carbons to the Nitrogen

The carbon atoms alpha (adjacent) to the ring nitrogen and the carbonyl group are potential sites for reaction. libretexts.org

α-Carbon to the Carbonyl (C3): The protons on this carbon are weakly acidic and can be removed by a strong base to form an enolate. pdx.eduyoutube.comyoutube.com This enolate can then act as a nucleophile in reactions such as alkylations and aldol (B89426) condensations. For example, deprotonation with LDA followed by the addition of an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C3 position. pearson.com

α-Carbon to the Nitrogen (C6): The protons at this position are generally less acidic than those alpha to the carbonyl. However, directed metallation strategies can sometimes be employed to achieve functionalization at this site. Research on N-Boc protected piperidines has shown that deprotonation can occur at the C2 and C6 positions, which can then be trapped with electrophiles. rsc.orgnih.gov A similar strategy could potentially be applied to this compound, allowing for the introduction of substituents at the C6 position of the piperidinone ring.

Hydrolysis of the Amide Bond

The amide bond within the this compound structure, a cyclic amide known as a lactam, can undergo hydrolysis. This reaction cleaves the bond, resulting in the opening of the piperidinone ring. Typically, this process requires harsh conditions, such as heating the compound with aqueous acid for an extended period. masterorganicchemistry.com

The mechanism for acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comyoutube.com Following the attack by water, a series of proton transfers occurs. This leads to the formation of a good leaving group, the amine, which is subsequently eliminated. The elimination step breaks the carbon-nitrogen bond of the lactam ring. masterorganicchemistry.com The final step involves the deprotonation of the newly formed carbonyl group to yield the carboxylic acid. youtube.com

Under acidic conditions, the amine product becomes protonated, rendering it non-nucleophilic. youtube.com This prevents the reverse reaction from occurring, making the acid-catalyzed hydrolysis of the amide effectively irreversible. masterorganicchemistry.comyoutube.com The hydrolysis of a cyclic lactam like this compound results in a linear amino acid. masterorganicchemistry.com

Synthesis of Advanced Intermediates

This compound serves as a key starting material for the synthesis of more complex molecules that are valuable in various fields of chemical research. lookchem.com

Chlorination Reactions

Chlorination of this compound is a critical step in creating advanced intermediates. This process typically involves the introduction of chlorine atoms at the alpha-position to the carbonyl group.

The dichlorinated derivative, 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one (B1592875), is a significant intermediate used in synthetic chemistry. lookchem.com Its structure features two chlorine atoms on the carbon adjacent to the carbonyl group of the piperidinone ring. lookchem.com The synthesis of the analogous compound, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, is achieved by reacting 1-(4-nitrophenyl)piperidin-2-one (B57410) with a chlorinating agent in a suitable solvent. wjpsonline.comchemicalbook.com A similar procedure can be applied for the iodinated compound. The reaction involves treating this compound with phosphorus pentachloride in a solvent like chlorobenzene (B131634) and heating the mixture. wjpsonline.comchemicalbook.com After the reaction is complete, the mixture is cooled and quenched with ice water. The product is then extracted and purified, yielding the desired 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one as a solid. chemicalbook.com

Several reagents can be employed for the α,α-dichlorination of lactams.

Phosphorus Pentachloride (PCl₅) : This is a commonly used and effective reagent for the dichlorination of the carbon alpha to the lactam carbonyl. wjpsonline.comchemicalbook.com The reaction is typically conducted in a chlorinated solvent such as chlorobenzene at elevated temperatures. wjpsonline.comchemicalbook.com

Thionyl Chloride (SOCl₂) : While also a chlorinating agent, its application in this specific transformation is less commonly cited in the provided context compared to phosphorus pentachloride.

Reactions Leading to Dihydropyridinone Intermediates

The dichlorinated products serve as precursors for further transformations, including the synthesis of unsaturated lactams like dihydropyridinones through elimination reactions.

The mon-chlorinated, unsaturated lactam, 3-Chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one, is a valuable synthetic intermediate. pharmaffiliates.com Its synthesis can be achieved from the corresponding 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one. The process involves an elimination reaction where one equivalent of hydrogen chloride is removed from the saturated dichlorolactam. This elimination creates a double bond within the ring, resulting in the dihydropyridinone structure. This type of transformation is a key step in building molecular complexity and is utilized in the synthesis of various chemical entities. For instance, the analogous nitro compound, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a known intermediate in the synthesis of Apixaban. wjpsonline.com

Coupling Reactions with Other Molecular Fragments

The presence of an iodophenyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures from simpler building blocks. nbinno.comguidechem.com The compound can participate in several key coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, to attach various molecular fragments to the phenyl ring. nih.govyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions:

These reactions typically involve an aryl halide (in this case, this compound) and a coupling partner, catalyzed by a palladium complex. youtube.com The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in Suzuki and Negishi reactions) or carbopalladation (in the Heck reaction), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

The phenylchalcogenyl group, if present in a related structure, has been shown to play an important role in facilitating these reactions, often allowing them to proceed under mild conditions, such as at room temperature and without the need for a phosphine (B1218219) ligand. nih.gov

Below is a table summarizing potential palladium-catalyzed coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N (Aryl-Amine) |

| Stille Coupling | Organotin compound (e.g., Ar-SnR₃) | Pd catalyst | C-C (Aryl-Aryl) |

This table represents common coupling reactions for which aryl iodides are suitable substrates.

Reaction Mechanisms

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the ring—the iodo group and the N-acyl group (the piperidinone ring)—direct the position of the incoming electrophile.

Directing Effects : The iodine atom is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. It is, however, a deactivating group due to its inductive electron-withdrawing effect. The N-acyl group is also considered an ortho-, para-director because the nitrogen's lone pair can donate electron density to the ring via resonance, stabilizing the intermediate carbocation (arenium ion). However, this activating effect is significantly diminished by the electron-withdrawing effect of the adjacent carbonyl group. Since the para position is already occupied by the iodine atom, substitution is directed to the ortho positions.

The general mechanism for EAS proceeds in two steps: youtube.com

Formation of the Sigma Complex (Arenium Ion) : The aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the slow, rate-determining step. youtube.com

Deprotonation and Rearomatization : A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the substituted product. This step is fast and exothermic. youtube.com

Common EAS reactions include nitration (using HNO₃/H₂SO₄ to generate the NO₂⁺ electrophile) and sulfonation (using fuming H₂SO₄ to generate SO₃). libretexts.org

Nucleophilic Acyl Substitution at the Lactam Carbonyl

The carbonyl carbon of the piperidinone lactam ring is electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of amides and lactams. The reaction proceeds via a nucleophilic acyl substitution mechanism, which typically involves a tetrahedral intermediate.

The general mechanism is as follows:

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen (an alkoxide).

Collapse of the Intermediate : The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O double bond. This is followed by the departure of a leaving group. In the case of a lactam, ring-opening can occur if the C-N bond is cleaved. This is common under harsh conditions such as strong acid or base catalysis (hydrolysis), which would break the piperidinone ring to form an amino acid derivative.

Mechanisms of Halogenation Reactions

Further halogenation of the phenyl ring of this compound is a type of electrophilic aromatic substitution. mt.com The mechanism depends on the halogen used.

Chlorination and Bromination : These reactions typically require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). youtube.com

Formation of the Electrophile : The Lewis acid polarizes the halogen molecule (e.g., Br-Br), making one halogen atom highly electrophilic. It forms a complex (e.g., Br⁺[FeBr₄]⁻) that acts as the source of the electrophile (Br⁺). youtube.com

Nucleophilic Attack : The aromatic ring attacks the electrophilic halogen atom, forming the resonance-stabilized sigma complex, as described in section 3.4.1. youtube.com

Deprotonation : The conjugate base of the catalyst (e.g., FeBr₄⁻) acts as a base to remove a proton from the ring, restoring aromaticity and regenerating the Lewis acid catalyst. youtube.com

Iodination : Iodine itself is generally unreactive towards aromatic rings. Therefore, an oxidizing agent, such as hydrogen peroxide or nitric acid, is required to oxidize I₂ to a more potent electrophilic species, often considered as I⁺. youtube.comlibretexts.org The mechanism then proceeds similarly to other EAS reactions.

The position of further halogenation will be directed by the existing substituents, primarily to the ortho positions relative to the piperidinone ring and meta to the iodine atom.

Rearrangement Reactions

While specific rearrangement reactions for this compound are not extensively documented in the provided search results, related N-aryl compounds and cyclic ketones can undergo several classes of rearrangements.

Bamberger Rearrangement : This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de While not directly applicable to the N-phenyl lactam structure of this compound, it illustrates a type of rearrangement that N-aryl compounds can undergo, typically involving protonation, water elimination to form a nitrenium ion intermediate, followed by nucleophilic attack by water and rearomatization. wiley-vch.de

Claisen Rearrangement : This is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of an allyl vinyl ether. A variant, the aza-Claisen rearrangement, involves nitrogen-containing analogs. If a derivative of this compound containing an appropriate allyl group were synthesized, such a rearrangement could be possible, proceeding through a concerted pericyclic mechanism. wiley-vch.de

Beckmann Rearrangement : This is a reaction to convert an oxime to an amide. If the carbonyl group of the piperidinone were converted to its corresponding oxime, it could potentially undergo a Beckmann rearrangement, which involves the migration of the group anti to the hydroxyl group, leading to a ring-expanded lactam.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Precursor for Pharmacologically Active Compounds

1-(4-Iodophenyl)piperidin-2-one serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients. nih.gov The presence of the iodine atom on the phenyl ring provides a reactive site for carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in medicinal chemistry for assembling the complex molecular architectures of modern drugs. This reactivity is particularly exploited in cross-coupling reactions, such as the Ullmann condensation, to link the iodophenyl moiety with other molecular fragments. researchgate.netpharmacompass.com

Its most prominent and well-documented application is in the synthesis of anticoagulants, where it forms a core part of the final drug structure. plos.org While the piperidone scaffold is found in various classes of drugs, including antipsychotics, antidepressants, and anticancer agents, the specific use of this compound as a direct precursor for these other therapeutic categories is not extensively reported in scientific literature. plos.orgnih.govnih.govnih.gov Its primary value remains centered on its established role in the synthesis of the anticoagulant Apixaban.

Synthesis of Anticoagulants

The piperidinone structure is a key feature in the design of certain anticoagulant drugs. This compound, in particular, is a pivotal starting material in the manufacturing of the direct Factor Xa inhibitor, Apixaban. researchgate.netpharmacompass.com

Apixaban Synthesis Pathway

Apixaban is a widely used oral anticoagulant for the prevention of stroke and systemic embolism. Several synthetic routes to Apixaban have been developed, with a number of them utilizing a piperidinone-containing intermediate. One established pathway involves the use of this compound in a key coupling step. researchgate.netpharmacompass.com

In this pathway, the synthesis begins with the preparation of the pyrazole-pyridine core of Apixaban. Separately, this compound is prepared. The key step is an Ullmann condensation reaction, where this compound is coupled with the pyrazole-carboxamide portion of the molecule. researchgate.netpharmacompass.com This reaction, typically catalyzed by copper (I) iodide (CuI) in the presence of a base like potassium carbonate, forms the crucial bond between the phenyl ring of the piperidinone precursor and a nitrogen atom of the pyrazole (B372694) core. researchgate.netpharmacompass.com The resulting coupled product is then converted to Apixaban through a final amidation step.

Alternative routes have been developed to improve efficiency and reduce costs, sometimes starting with materials like 4-iodoaniline (B139537) or p-nitroaniline to construct the piperidinone ring system, which is then carried through to the final product. pharmacompass.com

Key Intermediates Derived from this compound for Apixaban

The synthesis of Apixaban from this compound involves the formation of several critical intermediates. After the initial coupling reaction, a key intermediate is formed which contains the complete carbon-nitrogen skeleton of Apixaban but as a carboxylic acid or an ester.

Table 1: Key Intermediates in Apixaban Synthesis

| Intermediate Name | Role in Synthesis |

| 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid | Product of the Ullmann coupling; immediate precursor to the final amidation step. researchgate.netpharmacompass.com |

| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | An ester form of the key coupled product, which is subsequently amidated to yield Apixaban. researchgate.net |

These intermediates represent the successful assembly of the two main fragments of the Apixaban molecule, setting the stage for the final chemical transformation into the active drug. researchgate.net

Synthesis of Antipsychotics

While piperidine (B6355638) and piperazine (B1678402) moieties are common structural motifs in many atypical antipsychotic drugs, there is no specific information in the reviewed scientific literature that documents the use of this compound as a direct precursor in the synthesis of antipsychotic medications. plos.org

Synthesis of Antidepressants

Aryl alkanol piperazine derivatives and other related structures have shown antidepressant-like activities. nih.gov However, the scientific literature does not provide specific examples of this compound being used as a starting material for the synthesis of antidepressant drugs. nih.gov

Synthesis of Anticancer Drugs

The 4-piperidone (B1582916) scaffold has been utilized in the design of novel cytotoxic and anticancer agents. nih.gov Despite this, there are no specific synthesis routes reported in the literature that employ this compound as a key intermediate for the preparation of anticancer drugs.

Development of Novel Bioactive Molecules

This compound is primarily utilized as a drug intermediate or building block for the synthesis of a variety of active compounds. medchemexpress.comnbinno.com Its structure, featuring a piperidinone ring attached to a para-iodophenyl group, is well-suited for synthetic modifications, allowing chemists to explore new molecular entities for therapeutic use. jigspharma.comlookchem.com The development of novel bioactive molecules is a cornerstone of drug discovery, aiming to produce compounds with improved efficacy, selectivity, and pharmacokinetic properties. nih.gov Natural products have historically been a significant source of inspiration for such discoveries, providing a vast range of chemical structures with biological activity, including analgesics like morphine and anticancer agents like paclitaxel. nih.gov In modern drug discovery, intermediates like this compound are used to create new compounds that may mimic the beneficial properties of natural products or possess entirely new mechanisms of action. nbinno.comnih.gov For instance, this intermediate is involved in the synthesis of pharmaceuticals such as the antipsychotic lurasidone (B1662784) and the anticancer drug sorafenib. nbinno.com

Research Applications of this compound

| Application Area | Description of Use | Reference |

|---|---|---|

| Drug Intermediate | Serves as a starting material for the synthesis of various active pharmaceutical ingredients. | medchemexpress.commedchemexpress.com |

| Building Block | Used in the construction of more complex molecules for research and drug development. | nbinno.comjigspharma.com |

| Medicinal Chemistry | Utilized in the discovery of new therapeutic agents, including antipsychotics and antidepressants. | nbinno.com |

The presence and position of a halogen atom, such as iodine, on a molecule can significantly influence its biological activity. The iodine atom in this compound can alter the compound's physical and chemical properties, including its size, lipophilicity, and ability to form halogen bonds. These changes can affect how the molecule interacts with biological targets like proteins and enzymes.

The introduction of an iodine substituent can lead to enhanced biological effects. For example, in a study on aminophenoxazinone derivatives synthesized for potential use as natural herbicides, researchers observed that introducing an iodo-substituent at the C-4 position increased the compound's phytotoxic activity. mdpi.com This highlights how halogenation can be a key strategy for modulating the potency of bioactive molecules. Similarly, the unique structural properties imparted by halogens are utilized in drug discovery. lookchem.com A related compound, 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one (B1592875), which features both chlorine and iodine atoms, is used as a research chemical and a key intermediate in synthetic chemistry due to its distinct structure, which can be modified to create new compounds with potential therapeutic applications. lookchem.com

Impact of Halogen Substitution on Biological Activity

| Compound Class | Observation | Significance | Reference |

|---|---|---|---|

| Aminophenoxazinones | Introduction of an iodo-substituent at the C-4 position led to higher phytotoxic activity against certain weeds. | Demonstrates that iodine can enhance biological efficacy in the context of herbicides. | mdpi.com |

| This compound derivatives | The halogenated structure of compounds like 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is valuable for creating new drug candidates. | Highlights the utility of halogenated intermediates in synthetic chemistry and drug discovery. | lookchem.com |

Intermediate in Agrochemical Synthesis (e.g., Herbicides, Fungicides)

Beyond its applications in pharmaceuticals, this compound also serves as a building block in the synthesis of various agrochemicals. nbinno.com These include herbicides and fungicides, which are essential for protecting crops and enhancing agricultural productivity. nbinno.com The development of new agrochemicals is critical for global food security. e3s-conferences.org

The chemical industry continuously seeks to discover new and effective herbicides and fungicides. Research in this area involves designing and synthesizing novel chemical structures. For instance, scientists have developed new protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a class of herbicides, by creating hybrid molecules of pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone. nih.gov Other research has focused on creating aryloxyphenoxypropionate herbicides through one-pot synthesis methods. researchgate.netresearchgate.net In the realm of fungicides, novel 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and shown to have significant activity against various plant pathogenic fungi. nih.gov Similarly, new strobilurin analogues have been designed based on a 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold to find potent fungicide candidates. researchgate.net Intermediates like this compound are valuable in these synthetic pathways, providing a core structure that can be chemically elaborated to produce final agrochemical products with desired activities. nbinno.comjigspharma.com

Computational Chemistry and Theoretical Studies of 1 4 Iodophenyl Piperidin 2 One

Molecular Modeling and Simulations

Molecular modeling and simulations are essential for understanding the dynamic nature of molecules. These techniques allow for the exploration of a molecule's conformational landscape and its behavior over time.

A thorough conformational analysis of 1-(4-Iodophenyl)piperidin-2-one would identify the most stable three-dimensional arrangements of the molecule. The piperidine (B6355638) ring is known to adopt several conformations, primarily chair, boat, and twist-boat forms. The presence of the N-aryl substituent introduces additional rotational freedom around the C-N bond, leading to various spatial orientations of the iodophenyl group relative to the piperidinone ring.

Computational studies on similar N-acyl piperidines have shown that the piperidine ring can adopt boat or twist-boat conformations to alleviate steric strain. researchgate.net For this compound, a systematic search of the potential energy surface would reveal the relative energies of these different conformers. The key dihedral angles defining the ring pucker and the orientation of the aryl group would be the primary coordinates of interest. The results would typically be presented in a table summarizing the low-energy conformers and their calculated relative stabilities.

Table 1: Example of a Conformational Analysis Data Table for this compound (Note: The following data is illustrative and hypothetical, pending specific computational studies.)

| Conformer | Piperidine Ring Conformation | Aryl Group Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| I | Chair | Equatorial-like | 0.00 | 75.3 |

| II | Twist-Boat | - | 1.20 | 15.1 |

| III | Chair | Axial-like | 2.50 | 4.8 |

| IV | Boat | - | 4.10 | 4.8 |

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior in a simulated environment (e.g., in a solvent like water or dimethyl sulfoxide) over time. An MD simulation for this compound would reveal the transitions between different conformations, the flexibility of the piperidinone ring, and the rotational dynamics of the iodophenyl group. nih.govnih.gov

These simulations could track the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. Such studies are particularly valuable for understanding how the molecule might adapt its shape to fit into the active site of a biological target. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of accuracy for describing electronic structure and properties.

DFT studies are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. A DFT study of this compound, likely using a functional like B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), would yield a precise optimized geometry. researchgate.net This calculation would provide accurate bond lengths, bond angles, and dihedral angles for the most stable conformer. The results are crucial for understanding the electronic effects of the iodo-substituent on the geometry of the entire molecule.

DFT calculations are excellent for predicting a molecule's electronic properties and inherent reactivity. A key output is the molecular electrostatic potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red color) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue color) around the hydrogen atoms.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated to quantify reactivity.

Table 2: Example of a Calculated Electronic Properties Data Table for this compound (Note: The following data is illustrative and hypothetical, pending specific computational studies.)

| Property | Symbol | Definition | Predicted Significance |

|---|---|---|---|

| Chemical Hardness | η | Resistance to change in electron configuration | Indicates molecular stability |

| Electronegativity | χ | Power to attract electrons | Measures electron-attracting tendency |

| Electrophilicity Index | ω | Propensity to accept electrons | Quantifies electrophilic nature |

| Chemical Softness | S | Reciprocal of hardness | Indicates higher reactivity |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For this compound, the HOMO would likely be distributed over the electron-rich iodophenyl ring, while the LUMO might be centered on the piperidinone ring, particularly the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 3: Example of a Frontier Molecular Orbital Data Table for this compound (Note: The following data is illustrative and hypothetical, pending specific computational studies.)

| Parameter | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Primarily on the iodophenyl ring |

| LUMO | -1.2 | Primarily on the piperidinone moiety |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates high kinetic stability |

Structure-Activity Relationship (SAR) Studies (Computational Approaches)

No published research articles were found that specifically detail the structure-activity relationship (SAR) of this compound using computational methods. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Typically, this involves synthesizing a series of related compounds and evaluating their effects. Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in physicochemical properties of molecules with their biological activities. Without a series of analogs of this compound and their associated biological data, no such computational SAR studies can be performed or have been reported.

Molecular Docking and Binding Affinity Predictions

There is no available research that has conducted molecular docking simulations or binding affinity predictions for this compound against a specific biological target. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This is often followed by binding affinity predictions to estimate the strength of the interaction, which is a key indicator of a compound's potential efficacy. The absence of such studies means that the binding modes and potential protein targets of this compound have not been computationally elucidated.

Advanced Characterization Techniques for 1 4 Iodophenyl Piperidin 2 One and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-Iodophenyl)piperidin-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the iodophenyl ring typically appear as two doublets due to their coupling with adjacent protons. The protons of the piperidinone ring exhibit characteristic multiplets and triplets in the aliphatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.70 | d | 2H | Ar-H |

| 7.02 | d | 2H | Ar-H |

| 3.62 | t | 2H | -N-CH₂- |

| 2.55 | t | 2H | -CO-CH₂- |

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for this compound is not widely reported in publicly accessible literature, the expected chemical shifts can be predicted based on the analysis of similar structures. The spectrum would show a signal for the carbonyl carbon of the lactam ring typically in the range of 170 ppm. The carbon atoms of the phenyl ring would produce signals in the aromatic region (around 120-140 ppm), with the carbon atom bonded to the iodine showing a characteristic shift. The aliphatic carbons of the piperidinone ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. A strong absorption band is observed for the carbonyl (C=O) group of the amide (lactam) ring, typically around 1634 cm⁻¹. The spectrum also shows bands corresponding to C-H stretching of the aromatic and aliphatic parts of the molecule, as well as C-N stretching and aromatic C=C stretching.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3256 | Medium | N-H stretch (overtone or impurity) or O-H (water) |

| 3049 | Weak | Aromatic C-H stretch |

| 2936, 2864 | Medium | Aliphatic C-H stretch |

| 1634 | Strong | Amide C=O (lactam) stretch |

| 1576, 1482 | Medium | Aromatic C=C stretch |

| 1434 | Medium | CH₂ bend |

| 1164 | Medium | C-N stretch |

| 1000 | Strong | Aromatic C-H in-plane bend |

| 819 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at an m/z of 301.12. In many cases, a peak at M+1 (m/z 302) is observed due to the natural abundance of the ¹³C isotope.

The fragmentation pattern, while not detailed in available literature, would be expected to involve cleavage of the piperidinone ring and the loss of the iodo-substituent, providing further structural confirmation.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the presence of the substituted benzene ring is expected to give rise to characteristic absorption bands in the UV region, typically around 200-300 nm. While specific experimental data such as the wavelength of maximum absorption (λmax) and molar absorptivity are not readily found in the literature, the electronic transitions within the aromatic chromophore are the basis for its UV-Vis spectrum.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal.

Single-Crystal X-ray Diffraction for Structural Elucidation

Although a specific single-crystal X-ray structure report for this compound is not available in public databases, studies on closely related derivatives, such as 1-(4-nitrophenyl)-2-piperidinone, have utilized powder X-ray diffraction to determine crystal parameters like unit cell dimensions and space group. For instance, 1-(4-nitrophenyl)-2-piperidinone has been reported to crystallize in the P2₁/n space group with specific unit cell parameters. A single-crystal XRD study of this compound would be invaluable for unequivocally confirming its molecular geometry and packing in the crystal lattice.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Apixaban |

Powder X-ray Diffraction for Solid-State Forms

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids. It provides a unique "fingerprint" of a compound's solid-state form, enabling the identification of different polymorphs, solvates, and crystal phases. The analysis involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is characteristic of the crystalline lattice structure.

For derivatives of this compound, PXRD is crucial for confirming the crystal structure and ensuring phase purity. While specific data for this compound is not publicly available, analysis of closely related analogues, such as 1-(4-Nitrophenyl)-2-piperidinone and 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, illustrates the utility of the technique. cambridge.orgcambridge.org

In a typical analysis, the powdered sample is mounted on a flat plate in a diffractometer. cambridge.org The instrument, equipped with a radiation source like CuKα, scans the sample over a specified angular range (e.g., 4° to 50° 2θ). cambridge.orgcambridge.org The collected data is then processed, which includes background subtraction and smoothing, to yield the final diffractogram. cambridge.orgcambridge.org From this pattern, crystallographic information such as unit cell dimensions (a, b, c), angles (α, β, γ), cell volume (V), and space group can be determined. cambridge.orgcambridge.org For instance, X-ray powder diffraction data for 1-(4-Nitrophenyl)-2-piperidinone confirmed that it crystallizes in the monoclinic space group P21/n. cambridge.org Similarly, data for 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone was indexed to the P-1 space group. cambridge.org This level of detailed structural information is vital for process control and regulatory filings.

Below is a table summarizing the crystallographic data obtained for these two derivatives, showcasing the type of detailed information derived from PXRD analysis.

| Parameter | 1-(4-Nitrophenyl)-2-piperidinone cambridge.org | 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone cambridge.org |

| Formula | C₁₁H₁₂N₂O₃ | C₁₁H₁₀Cl₂N₂O₃ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/n | P-1 |

| a (Å) | 9.514(3) | 11.088(4) |

| b (Å) | 12.308(6) | 11.594(5) |

| c (Å) | 9.175(1) | 12.689(3) |

| α (°) ** | 90 | 118.456(1) |

| β (°) | 91.811(2) | 100.320(3) |

| γ (°) | 90 | 107.763(3) |

| Volume (ų) ** | 1073.94 | 1259.27 |

| Z | 4 | 4 |

This table presents crystallographic data for derivatives of this compound, illustrating the detailed structural information obtained through Powder X-ray Diffraction.

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical intermediates like this compound. cambridge.org This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC) is particularly common for this type of analysis.

A validated RP-HPLC method provides a reliable means to quantify the main compound and detect any process-related impurities or degradation products. nih.gov For a compound like this compound, a typical RP-HPLC method would be established on a C18 column. nih.gov The separation is achieved using a mobile phase, which is often a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, pumped at a constant flow rate. nih.govresearchgate.net

The method validation process, as per regulatory guidelines, would assess parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For example, a method developed for piperidine (B6355638) analysis demonstrated linearity over a concentration range of 0.44-53.33 μg/mL with a high correlation coefficient (R² = 0.9996). nih.gov The sensitivity of such methods is often high, with LOD and LOQ values in the sub-μg/mL range, ensuring that even trace-level impurities can be reliably detected and quantified. nih.govresearchgate.net Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. google.comgoogle.com

The following table outlines typical parameters for an RP-HPLC method suitable for the purity assessment of this compound and its derivatives.

| Parameter | Typical Condition |

| Chromatograph | High-Performance Liquid Chromatography System |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 0.1% Phosphoric Acid) and Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Injection Volume | 10-20 µL |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | Determined by UV scan of the compound (e.g., 254 nm) google.comgoogle.com |

This table provides a representative set of conditions for an HPLC method used in the chromatographic purity assessment of piperidinone-based compounds.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes Utilizing Sustainable Chemistry Principles

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable routes to 1-(4-Iodophenyl)piperidin-2-one. One promising approach is the use of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This could involve the coupling of δ-valerolactam with 1,4-diiodobenzene (B128391) or 4-iodoaniline (B139537), employing catalysts based on earth-abundant metals like copper or iron to replace more expensive and less sustainable palladium or rhodium catalysts.

Furthermore, the principles of green chemistry could be rigorously applied by exploring alternative reaction media. Water, supercritical carbon dioxide, or bio-based solvents like ethanol (B145695) could be investigated as replacements for traditional volatile organic compounds. The implementation of flow chemistry could also offer significant advantages in terms of safety, efficiency, and scalability, minimizing waste and energy consumption.

A hypothetical comparison of a traditional versus a green synthetic approach is presented below:

| Feature | Traditional Route (e.g., Ullmann Condensation) | Proposed Green Route (e.g., Buchwald-Hartwig) |

| Catalyst | Stoichiometric copper powder | Catalytic amounts of an earth-abundant metal (e.g., Cu, Fe) |